Tert-butyl 2-nitrobenzoate
Overview
Description
Tert-butyl 2-nitrobenzoate is a chemical compound with the molecular formula C11H13NO4 . It is also known by its synonyms such as tert-Butyl 2-nitrobenzoate and 2-Nitro-benzoic acid tert-butyl ester . The compound has a molecular weight of 223.23 g/mol . It appears as an orange liquid .
Physical And Chemical Properties Analysis
Tert-butyl 2-nitrobenzoate has a molecular weight of 223.22 g/mol . It has a topological polar surface area of 72.1 Ų . The compound has a complexity of 277 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 3 rotatable bonds .Scientific Research Applications
Synthesis of N-tert-Butyl Amides
Application: Organic Synthesis Tert-butyl 2-nitrobenzoate is used as a precursor in the synthesis of N-tert-butyl amides. These amides are significant in organic synthesis and drug development. An efficient method involves the reaction of tert-butyl benzoate with nitriles catalyzed by Zn(ClO4)2·6H2O under solvent-free conditions . This process is valued for its mildness, cost-effectiveness, and high yields, making it a preferred method in organic chemistry.
Drug Synthesis
Application: Pharmaceutical Industry N-tert-butyl amides, derived from tert-butyl 2-nitrobenzoate, are integral in the synthesis of various drugs. For instance, compounds like Finasteride and Epristeride, used to treat benign prostatic hyperplasia, and antiretroviral drugs like Indinavir, Nelfinavir, and Saquinavir, which are used in HIV treatment, contain N-tert-butyl amide functionality .
Safety and Hazards
Tert-butyl 2-nitrobenzoate may cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Tert-butyl 2-nitrobenzoate is a chemical compound with the linear formula C11H13NO4 It is often used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
It has been used in the synthesis of n-tert-butyl amides from the reaction of nitriles (aryl, benzyl and sec-alkyl nitriles) with tert-butyl benzoate . This suggests that Tert-butyl 2-nitrobenzoate may interact with its targets through a similar mechanism, possibly acting as a reactant or catalyst in various chemical reactions.
Biochemical Pathways
Nitrobenzoate compounds have been shown to be involved in bacterial pathways for degradation of 2,4-dinitrotoluene and nitrobenzene . These pathways provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .
Result of Action
In the synthesis of n-tert-butyl amides, the reaction of nitriles with tert-butyl benzoate resulted in the formation of n-tert-butyl amides in high yields . This suggests that Tert-butyl 2-nitrobenzoate may have a similar effect in other reactions, contributing to the formation of specific products.
Action Environment
The action, efficacy, and stability of Tert-butyl 2-nitrobenzoate are likely influenced by various environmental factors, including temperature, pH, and the presence of other reactants or catalysts. For example, the synthesis of N-tert-butyl amides from the reaction of nitriles with tert-butyl benzoate was catalyzed by the employment of 2 mol% Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions . This suggests that similar conditions may influence the action of Tert-butyl 2-nitrobenzoate in other reactions.
properties
IUPAC Name |
tert-butyl 2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGCBGCMYGTVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406635 | |
Record name | Tert-butyl 2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-nitrobenzoate | |
CAS RN |
55666-41-6 | |
Record name | Tert-butyl 2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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